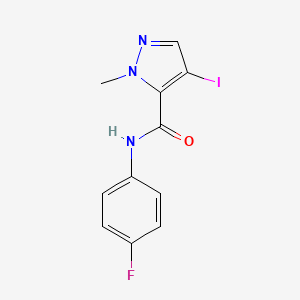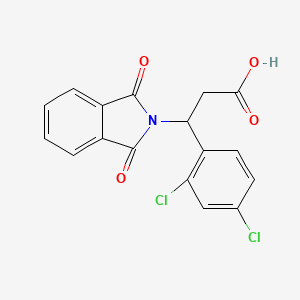
N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as FIM-Pyrazole, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have a high affinity for a specific type of enzyme known as the protein kinase CK2, which plays a key role in regulating cell growth and survival. In
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its ability to bind to the active site of CK2 and inhibit its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in cell growth and survival. By inhibiting CK2 activity, this compound may have the potential to disrupt these processes and induce cell death in cancer cells or reduce inflammation in other diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models of disease, and improve cognitive function in mouse models of Alzheimer's disease. Additionally, this compound has been found to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high affinity for CK2, which allows for efficient inhibition of the enzyme. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer alternative to other CK2 inhibitors. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify the optimal dosage and administration route. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that this compound can improve cognitive function in mouse models of Alzheimer's disease, but further research is needed to determine its potential as a human therapeutic agent. Finally, there is interest in developing this compound analogs with improved solubility and potency, which could lead to the development of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to have a high affinity for the protein kinase CK2, which plays a key role in regulating cell growth and survival. CK2 has been implicated in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit CK2 activity in vitro and in vivo, suggesting that it may have therapeutic potential for these diseases.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-iodo-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FIN3O/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDQIRCFHDHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4325739.png)

![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-bromobenzylidene)-2-(3-bromophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325746.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-(3-nitrophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325754.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-(2-furyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325770.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-bromo-2-furyl)-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325777.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(2-furylmethylene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325782.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325787.png)
![4-[4-acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B4325793.png)
![N-(2-cyanophenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4325809.png)
![2-(5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide](/img/structure/B4325814.png)
![1-(3-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)ethanone](/img/structure/B4325819.png)
![N'-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-diethylbenzene-1,4-diamine](/img/structure/B4325820.png)
![5'-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4325835.png)
